molecular formula C6H12ClNO B13706522 Methyl Cyclobutanecarbimidate Hydrochloride

Methyl Cyclobutanecarbimidate Hydrochloride

Cat. No.: B13706522
M. Wt: 149.62 g/mol
InChI Key: NTBBFNUOUFKWSC-UHFFFAOYSA-N
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Description

. It is known for its unique structure, which includes a cyclobutane ring, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Cyclobutanecarbimidate Hydrochloride typically involves the reaction of cyclobutanecarboximidic acid with methyl ester in the presence of hydrochloric acid . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as purification and crystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl Cyclobutanecarbimidate Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclobutanecarboxylic acid derivatives, while reduction may produce cyclobutanemethanol derivatives.

Scientific Research Applications

Methyl Cyclobutanecarbimidate Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methyl Cyclobutanecarbimidate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl Cyclobutanecarbimidate Hydrochloride include:

  • Cyclobutanecarboximidic acid, methyl ester, hydrochloride
  • Methyl 2-aminocyclobutane-1-carboxylate hydrochloride

Uniqueness

This compound is unique due to its specific structure and reactivity Its cyclobutane ring imparts distinct chemical properties, making it valuable for various synthetic and mechanistic studies

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

methyl cyclobutanecarboximidate;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-8-6(7)5-3-2-4-5;/h5,7H,2-4H2,1H3;1H

InChI Key

NTBBFNUOUFKWSC-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1CCC1.Cl

Origin of Product

United States

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